6-FLUORO-3-(MORPHOLINE-4-CARBONYL)-4-(4-PROPYLBENZENESULFONYL)QUINOLINE
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Overview
Description
6-Fluoro-3-(morpholine-4-carbonyl)-4-(4-propylbenzenesulfonyl)quinoline is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-3-(morpholine-4-carbonyl)-4-(4-propylbenzenesulfonyl)quinoline typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the fluorine atom, morpholine carbonyl group, and propylbenzenesulfonyl group. Common reagents used in these reactions include fluorinating agents, morpholine, and sulfonyl chlorides. Reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile, and catalysts like palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-3-(morpholine-4-carbonyl)-4-(4-propylbenzenesulfonyl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce partially or fully reduced quinoline derivatives.
Scientific Research Applications
6-Fluoro-3-(morpholine-4-carbonyl)-4-(4-propylbenzenesulfonyl)quinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, infections, and neurological disorders.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 6-fluoro-3-(morpholine-4-carbonyl)-4-(4-propylbenzenesulfonyl)quinoline involves its interaction with specific molecular targets. The fluorine atom and sulfonyl group enhance its binding affinity to enzymes or receptors, while the morpholine carbonyl group may facilitate its transport across cell membranes. The compound can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
6-Fluoroquinoline: Lacks the morpholine carbonyl and propylbenzenesulfonyl groups.
3-(Morpholine-4-carbonyl)quinoline: Does not have the fluorine atom and propylbenzenesulfonyl group.
4-(4-Propylbenzenesulfonyl)quinoline: Missing the fluorine atom and morpholine carbonyl group.
Uniqueness
6-Fluoro-3-(morpholine-4-carbonyl)-4-(4-propylbenzenesulfonyl)quinoline is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its metabolic stability, while the morpholine carbonyl group improves its solubility and bioavailability. The propylbenzenesulfonyl group contributes to its specificity and potency as a potential therapeutic agent.
Properties
IUPAC Name |
[6-fluoro-4-(4-propylphenyl)sulfonylquinolin-3-yl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O4S/c1-2-3-16-4-7-18(8-5-16)31(28,29)22-19-14-17(24)6-9-21(19)25-15-20(22)23(27)26-10-12-30-13-11-26/h4-9,14-15H,2-3,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBSFQTVDFSXHSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCOCC4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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